![molecular formula C7H5ClN2O4 B2888820 Methyl 6-chloro-4-nitronicotinate CAS No. 1805240-60-1](/img/structure/B2888820.png)
Methyl 6-chloro-4-nitronicotinate
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Overview
Description
“Methyl 6-chloro-4-nitronicotinate” is a chemical compound with the molecular formula C7H5ClN2O4 . It has a molecular weight of 216.58 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-4-nitronicotinate” is characterized by the presence of a pyridine ring, a nitro group, a chlorine atom, and a methyl ester group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“Methyl 6-chloro-4-nitronicotinate” is a solid compound . It has a molecular weight of 216.58 . The compound should be stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Biological Activity
Anticoccidial Agents
One significant application involves the synthesis and testing of various nitronicotinamide analogues, including methyl 6-chloro-4-nitronicotinate derivatives, for anticoccidial activity. Studies by Morisawa et al. (1977) demonstrated that certain nitronicotinamide compounds exhibit significant activity against eimeria tenella, an important consideration for the development of new anticoccidial drugs. The research outlined the synthetic pathways and biological testing of these compounds, highlighting their potential as lead structures in the search for more effective anticoccidial agents (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Cycloaddition Reactions
Another area of application is in the synthesis of cyclic compounds through cycloaddition reactions. Zorn et al. (1999) explored the cycloaddition of nitrones to methyl 2-chloro-2-cyclopropylidene- and 2-chloro-2-spiropentylideneacetates, leading to the production of 5-spirocyclopropaneisoxazolidines. This study provides insights into the thermal behavior of these compounds, offering a new method for the synthesis of the indolizine skeleton, which has implications for the development of pharmaceuticals and materials (Zorn, Goti, Brandi, Johnsen, Noltemeyer, Kozhushkov, & de Meijere, 1999).
Material Science
Photocatalytic Activity
The use of zeolite-supported semiconductors for photocatalytic degradation of organic dyes showcases another application. Shams-Ghahfarokhi, Nezamzadeh-Ejhieh, & Nezamzadeh-Ejhieh (2015) investigated the photocatalytic activity of NiO supported on ZSM-5 zeolite for the degradation of methyl green dye. Their research indicates that such supported catalysts can significantly enhance the efficiency of photocatalytic degradation processes, which is vital for environmental remediation efforts (Shams-Ghahfarokhi, Nezamzadeh-Ejhieh, & Nezamzadeh-Ejhieh, 2015).
Safety and Hazards
The safety information for “Methyl 6-chloro-4-nitronicotinate” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
These effects would depend on the compound’s targets and mode of action, as well as the biochemical pathways it affects .
properties
IUPAC Name |
methyl 6-chloro-4-nitropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-3-9-6(8)2-5(4)10(12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZFRSGPJAKWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-nitronicotinate | |
CAS RN |
1805240-60-1 |
Source
|
Record name | methyl 6-chloro-4-nitropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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